molecular formula C21H24N4O2 B5418314 2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol

2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol

Cat. No. B5418314
M. Wt: 364.4 g/mol
InChI Key: SDZHMIUYAUAFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as QNZ-EtOH and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of QNZ-EtOH is not fully understood, but it is believed to act as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammatory responses, and inhibition of this pathway has been shown to have anti-inflammatory effects. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
QNZ-EtOH has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using QNZ-EtOH in laboratory experiments is its ability to selectively inhibit the NF-κB pathway, which is involved in a variety of biological processes. This allows researchers to investigate the specific effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using QNZ-EtOH is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are numerous potential future directions for research involving QNZ-EtOH. One area of interest is investigating the use of QNZ-EtOH in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, QNZ-EtOH has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of QNZ-EtOH and to develop safe and effective treatments based on this compound.

Synthesis Methods

The synthesis of QNZ-EtOH involves the reaction of 4-(4-quinazolinyl)-1-piperazine with 2-(2-chloroethoxy)phenol in the presence of a base catalyst. This reaction results in the formation of QNZ-EtOH, which can be purified using standard laboratory techniques.

Scientific Research Applications

QNZ-EtOH has been shown to have potential therapeutic applications in a variety of scientific research fields. This compound has been investigated for its anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurological disorders. QNZ-EtOH has also been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

2-[2-[(4-quinazolin-4-ylpiperazin-1-yl)methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-13-14-27-20-8-4-1-5-17(20)15-24-9-11-25(12-10-24)21-18-6-2-3-7-19(18)22-16-23-21/h1-8,16,26H,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZHMIUYAUAFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2OCCO)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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